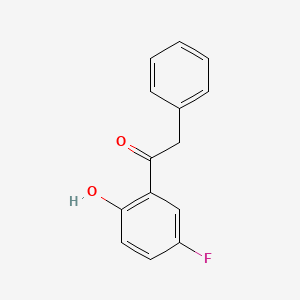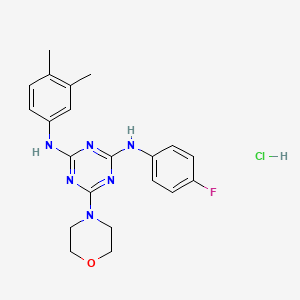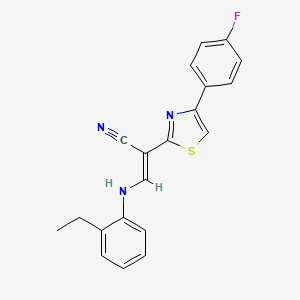
1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone
概要
説明
1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is an aromatic ketone with the molecular formula C14H11FO2. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which contribute to its unique chemical properties.
科学的研究の応用
1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the production of beta-blockers and other therapeutic agents.
Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Microtubules are dynamic polymers composed of tubulin dimers, and they play essential roles in maintaining cell structure, cell division, and cell movement. MTAs specifically target microtubules to disrupt their function. In the case of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, it interacts with microtubules, affecting their polymerization or depolymerization . The primary target is the tubulin protein within microtubules.
Mode of Action
This compound can act as either a stabilizer or a destabilizer of microtubules. Stabilizers, such as taxanes (e.g., paclitaxel), promote microtubule polymerization, while destabilizers, like vincas (e.g., vinblastine), induce microtubule depolymerization. In the case of this compound, it likely destabilizes microtubules, leading to spindle assembly poisoning, mitotic blockage, and ultimately cell death .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Additionally, drug resistance mechanisms (e.g., P-glycoprotein overexpression) may impact its effectiveness in individual patients .
Safety and Hazards
生化学分析
Biochemical Properties
It is known to be involved in the synthesis of various β-adrenergic receptor blockers
Cellular Effects
A related compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to have significant cytotoxic effects against HeLa cervical cancer cells
Molecular Mechanism
It is known to be an important intermediate in the synthesis of various β-adrenergic receptor blockers
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 115°C and 150°C . Another method includes the double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as fluorine diazotization and hydrolysis to obtain the final product .
化学反応の分析
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
類似化合物との比較
- 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
- 2-Acetyl-4-fluorophenol
- 2-Hydroxy-5-fluoroacetophenone
Uniqueness: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which significantly influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and specificity in various chemical and biological applications .
特性
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHDMQSTCOYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-CYANOPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B3005914.png)
![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)


![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)



![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
